molecular formula C28H27NO4S B019274 Raloxifene-d4 CAS No. 1185076-44-1

Raloxifene-d4

Cat. No. B019274
M. Wt: 477.6 g/mol
InChI Key: GZUITABIAKMVPG-RZOBCMOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05726168

Procedure details

This derivative was prepared in a manner similar to Example 1, using 2.6 g (0.005 mol) of Raloxifene HCl, 2 g (0.02 mol) of triethylamine, 20 mg of DMAP, and 3.2 g (0.01 mol) of linolenoyl chloride in 250 mL of THF. The final product was chromatographed on a silica gel column eluted with EtOAc-hexane (8:2). This yielded 3.21 g of the title compound as clear oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mg
Type
catalyst
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]2[S:15][C:14]3[CH:13]=[C:12]([OH:16])[CH:11]=[CH:10][C:9]=3[C:8]=2[C:17]([C:19]2[CH:20]=[CH:21][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:23][CH:24]=2)=[O:18])=[CH:5][CH:4]=[C:3]([OH:34])[CH:2]=1.Cl.C(N(CC)CC)C.CC/C=C/C/C=C/C/C=C/CCCCCCCC(Cl)=O>CN(C1C=CN=CC=1)C.C1COCC1>[CH:5]1[C:6]([C:7]2[S:15][C:14]3[CH:13]=[C:12]([OH:16])[CH:11]=[CH:10][C:9]=3[C:8]=2[C:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:21][CH:20]=2)=[O:18])=[CH:1][CH:2]=[C:3]([OH:34])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C1=CC(=CC=C1C2=C(C=3C=CC(=CC3S2)O)C(=O)C=4C=CC(=CC4)OCCN5CCCCC5)O.Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)Cl
Step Four
Name
Quantity
20 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This derivative was prepared in a manner similar to Example 1
CUSTOM
Type
CUSTOM
Details
The final product was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluted with EtOAc-hexane (8:2)

Outcomes

Product
Name
Type
Smiles
C1=CC(=CC=C1C2=C(C=3C=CC(=CC3S2)O)C(=O)C=4C=CC(=CC4)OCCN5CCCCC5)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05726168

Procedure details

This derivative was prepared in a manner similar to Example 1, using 2.6 g (0.005 mol) of Raloxifene HCl, 2 g (0.02 mol) of triethylamine, 20 mg of DMAP, and 3.2 g (0.01 mol) of linolenoyl chloride in 250 mL of THF. The final product was chromatographed on a silica gel column eluted with EtOAc-hexane (8:2). This yielded 3.21 g of the title compound as clear oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mg
Type
catalyst
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]2[S:15][C:14]3[CH:13]=[C:12]([OH:16])[CH:11]=[CH:10][C:9]=3[C:8]=2[C:17]([C:19]2[CH:20]=[CH:21][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:23][CH:24]=2)=[O:18])=[CH:5][CH:4]=[C:3]([OH:34])[CH:2]=1.Cl.C(N(CC)CC)C.CC/C=C/C/C=C/C/C=C/CCCCCCCC(Cl)=O>CN(C1C=CN=CC=1)C.C1COCC1>[CH:5]1[C:6]([C:7]2[S:15][C:14]3[CH:13]=[C:12]([OH:16])[CH:11]=[CH:10][C:9]=3[C:8]=2[C:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:21][CH:20]=2)=[O:18])=[CH:1][CH:2]=[C:3]([OH:34])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C1=CC(=CC=C1C2=C(C=3C=CC(=CC3S2)O)C(=O)C=4C=CC(=CC4)OCCN5CCCCC5)O.Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)Cl
Step Four
Name
Quantity
20 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This derivative was prepared in a manner similar to Example 1
CUSTOM
Type
CUSTOM
Details
The final product was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluted with EtOAc-hexane (8:2)

Outcomes

Product
Name
Type
Smiles
C1=CC(=CC=C1C2=C(C=3C=CC(=CC3S2)O)C(=O)C=4C=CC(=CC4)OCCN5CCCCC5)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.